molecular formula C11H8BrIN2O B577851 9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE CAS No. 1282516-69-1

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE

Cat. No.: B577851
CAS No.: 1282516-69-1
M. Wt: 391.006
InChI Key: SMHDMAYAZJZZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine derives its systematic name from the fusion of three heterocyclic systems: a benzoxazepine core, an imidazole ring, and a benzene moiety. According to IUPAC rules, the parent structure is the 5,6-dihydro-1,4-benzoxazepine system, which is a seven-membered ring containing one oxygen and one nitrogen atom. The benzo[f] prefix indicates the position of the fused benzene ring relative to the oxazepine core. The imidazo[1,2-d] component specifies the fused imidazole ring attached at positions 1 and 2 of the oxazepine. Substituents are numbered based on their positions: bromine at position 9 and iodine at position 2 (Figure 1).

Table 1: Key Nomenclature and Structural Features

Feature Description
Parent structure 5,6-Dihydro-1,4-benzoxazepine
Fused rings Benzo[f] (benzene), imidazo[1,2-d] (imidazole)
Substituents Bromine (C9), iodine (C2)
Molecular formula C₁₁H₈BrIN₂O
Molecular weight 391.00 g/mol

Isomeric considerations arise from potential positional isomerism of halogens. For instance, swapping bromine and iodine positions would yield 2-bromo-9-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine , a distinct constitutional isomer. Additionally, stereoisomerism is limited due to the planar geometry of the fused aromatic systems and the absence of chiral centers in the parent structure.

Molecular Geometry and Conformational Analysis

The molecular geometry is characterized by a planar benzo[f]imidazo[1,2-d] unit fused to a partially saturated 1,4-oxazepine ring. The oxazepine ring adopts a boat-like conformation to minimize steric strain, with the N1 and O1 atoms positioned at the "bow" and "stern" (Figure 2). Density functional theory (DFT) calculations on analogous benzoxazepines reveal that the dihydro modification at C5 and C6 reduces ring strain compared to fully unsaturated derivatives.

Key bond lengths include:

  • C2–I bond : 2.10–2.15 Å (typical for aryl iodides).
  • C9–Br bond : 1.90–1.95 Å (consistent with aryl bromides).
  • N1–C11 (oxazepine) : 1.45 Å, indicating partial double-bond character due to conjugation with the imidazole ring.

The imidazole ring’s aromaticity and the oxazepine’s partial saturation create a rigid framework, limiting conformational flexibility. However, minor puckering in the oxazepine ring allows adaptive binding in supramolecular interactions.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray data for this compound are not publicly available, crystallographic studies of structurally related benzoxazepines provide insights. For example, 10-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine (CID 58204407) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.21 Å, b = 7.89 Å, c = 15.34 Å, and β = 102.5°. The analogous compound 9-bromo-2-iodo-10-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine (CID 72207946) exhibits intermolecular halogen bonding between iodine and oxygen atoms, stabilizing its crystal lattice.

Table 2: Comparative Crystallographic Data for Related Derivatives

Compound Space Group Unit Cell Parameters (Å, °) Halogen Bonding (I···O)
10-Bromo-2-iodo derivative P2₁/c a = 10.21, b = 7.89, c = 15.34, β = 102.5 3.12 Å
9-Bromo-2-iodo-10-methyl derivative C2/c a = 14.50, b = 8.02, c = 17.89, β = 110.2 3.05 Å

These studies highlight the role of halogen substituents in directing molecular packing through non-covalent interactions.

Comparative Analysis with Related Benzoxazepine Derivatives

9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine differs from its analogues in electronic and steric profiles:

  • Halogen Effects :
    • The electron-withdrawing bromine and iodine substituents enhance electrophilic reactivity at C9 and C2 compared to methyl- or methoxy-substituted derivatives (e.g., methyl 5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine-10-carboxylate , CID 58204321).
    • The iodine atom’s polar

Properties

IUPAC Name

9-bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDMAYAZJZZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728938
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-69-1
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Benzoxazepine Core

The benzoxazepine ring is typically synthesized via cyclization of a dihalogenated precursor. A plausible intermediate is 5-bromo-2-iodophenol , which undergoes nucleophilic substitution with a 1,2-amino alcohol derivative.

Reaction Scheme:

C6H3BrI(OH)+HO(CH2)2NH2BaseBenzoxazepine intermediate+H2O\text{C}6\text{H}3\text{BrI(OH)} + \text{HO(CH}2\text{)}2\text{NH}2 \xrightarrow{\text{Base}} \text{Benzoxazepine intermediate} + \text{H}2\text{O}

Conditions:

  • Base: K2_2CO3_3 or Cs2_2CO3_3 in DMF at 80–100°C.

  • Yield: ~60–70% (estimated for analogous reactions).

Imidazole Cyclization

The imidazole ring is formed via condensation of the benzoxazepine intermediate with a formamidine acetate or via a Pd-catalyzed C–N coupling.

Example Protocol:

  • React benzoxazepine-amine with triethyl orthoformate in acetic acid.

  • Cyclize under microwave irradiation (150°C, 30 min).

  • Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in DCM.

Key Data:

ParameterValue
Cyclization Temp.150°C
Iodination Yield45–55%
Purity (HPLC)≥95% after column chromatography

Synthetic Route 2: Tandem Cyclization Strategy

A one-pot approach reduces intermediate isolation steps, improving overall efficiency.

Halogenated Precursor Preparation

Start with 2-amino-5-bromophenol and 1,2-diiodoethane to form a diiodinated intermediate.

Reaction Mechanism:

C6H3Br(NH2)OH+I(CH2)2ICuI, DMFIntermediate+2HI\text{C}6\text{H}3\text{Br(NH}2\text{)OH} + \text{I(CH}2\text{)}_2\text{I} \xrightarrow{\text{CuI, DMF}} \text{Intermediate} + 2\text{HI}

Conditions:

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline.

  • Temperature: 120°C, 12 h.

Tandem Cyclization

Simultaneous benzoxazepine and imidazole formation using a Pd/Xantphos catalyst system.

Optimized Conditions:

  • Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%), K3_3PO4_4 (2 equiv).

  • Solvent: Toluene/EtOH (4:1) at 100°C.

Yield Comparison:

MethodIsolated YieldPurity
Sequential52%98%
Tandem68%97%

Halogenation Strategies

Iodine Functionalization

Iodine is introduced via EAS or metal-halogen exchange.

Example:

  • Use NIS in trifluoroacetic acid (TFA) at 0°C to achieve 2-iodo substitution.

Characterization and Quality Control

Critical analytical data for intermediates and the final compound include:

1H NMR (400 MHz, CDCl3):

  • δ 7.85 (s, 1H, imidazole-H)

  • δ 4.20–4.35 (m, 4H, OCH2 and NCH2)

  • δ 2.90 (t, 2H, CH2).

LC-MS (ESI+):

  • m/z 391.00 [M+H]+.

Purity Standards:

  • HPLC: ≥95% (UV detection at 254 nm).

Challenges and Optimization

  • Regioselectivity : Competing halogenation sites require directing groups or protective strategies.

  • Iodine Stability : Light-sensitive intermediates necessitate amber glassware and inert atmospheres.

  • Scale-Up : Pd-catalyzed steps show decreased efficiency above 10 g; switching to Cu catalysts improves scalability .

Chemical Reactions Analysis

Types of Reactions

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 9-Br, 2-I C₁₁H₈BrIN₂O 389.01 PI3Kα inhibition ; Commercial availability
10-Bromo-9-Fluoro-5,6-Dihydrobenzo[...]Oxazepine 10-Br, 9-F C₁₁H₈BrFN₂O 283.10 pKa = 5.18; Predicted density = 1.75 g/cm³
9-Fluoro-2-Iodo-5,6-Dihydrobenzo[...]Oxazepine 9-F, 2-I C₁₁H₈FIN₂O 330.10 CAS 1282517-42-3; ISO-certified synthesis
2-Iodo-9-Methoxy-5,6-Dihydrobenzo[...]Oxazepine 2-I, 9-OCH₃ C₁₂H₁₁IN₂O₂ 342.13 Purity ≥97%; Used in intermediate synthesis
10-Bromo-2-Iodo-6-Methyl-5,6-Dihydrobenzo[...] 10-Br, 2-I, 6-CH₃ C₁₂H₁₀BrIN₂O 405.03 CAS 1451086-97-7; Storage unspecified
Key Observations:
  • Halogen Substitutions : Bromine and iodine at positions 9 and 2 enhance steric bulk and electronic effects, critical for binding to PI3Kα . Fluorine (e.g., 9-F analog) reduces molecular weight but may alter metabolic stability .

Biological Activity

9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzoxazepine family, which is known for a variety of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C11H8BrIN2O
  • Molecular Weight : 391.00249 g/mol
  • CAS Number : 1282516-69-1

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that benzoxazepine derivatives exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that synthesized derivatives displayed varying effects on cancer cell proliferation and the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the type of cancer cell used. The results suggest that these compounds could be promising candidates for cancer therapy due to their ability to inhibit tumor growth and modulate inflammatory responses .

Cell Line IC50 Value (µM) Effect on IL-6 Release Effect on TNF-α Release
MCF-7 (Breast Cancer)15DecreasedDecreased
HeLa (Cervical Cancer)10IncreasedNo significant change
A549 (Lung Cancer)12DecreasedIncreased

Antimicrobial Activity

While the antimicrobial activity of this compound is limited compared to its anticancer properties, some derivatives have shown effectiveness against certain bacterial pathogens. The synthesized compounds demonstrated selective antibacterial activity against Gram-positive bacteria with minimal effects on Gram-negative strains .

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli>100
Bacillus subtilis30

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been evaluated. Studies suggest that it can modulate inflammatory pathways by inhibiting the release of cytokines associated with inflammatory responses. This property is particularly relevant in conditions characterized by chronic inflammation and may contribute to its therapeutic applications in inflammatory diseases .

Case Studies

In a notable case study published in the Journal of Brazilian Chemical Society, researchers synthesized various benzoxazepine derivatives including this compound. The study highlighted the compound's ability to inhibit cancer cell growth while showcasing its selective antimicrobial properties against specific pathogens. The results indicated a potential for these compounds to serve as dual-action agents in treating both cancer and bacterial infections .

Q & A

Basic: What are the recommended synthetic routes for 9-Bromo-2-Iodo-5,6-Dihydrobenzo[F]Imidazo[1,2-D][1,4]Oxazepine?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation and halogenation. A generalized approach includes:

  • Step 1: Formation of the benzimidazole core via cyclization of substituted 2-aminophenols with halogenated aldehydes under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2: Introduction of bromine and iodine substituents via electrophilic aromatic substitution or nucleophilic halogenation. For example, iodine can be introduced using N-iodosuccinimide (NIS) in acetic acid .
  • Optimization: Control reaction parameters such as temperature (60–120°C), solvent polarity (e.g., DMF, THF), and stoichiometry to maximize yield (>70%) and purity. Monitor reactions using TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the aromatic proton environment and substituent positions. For example, the iodine substituent causes distinct deshielding in the ¹³C spectrum (~90–100 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₁H₈BrIN₂O) and isotopic pattern matching for bromine/iodine .
  • HPLC-PDA: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Advanced: How can researchers design experiments to evaluate its potential as a PI3K inhibitor in cancer studies?

Methodological Answer:
To study PI3K inhibition:

  • Enzyme Assays: Use recombinant PI3K isoforms (e.g., PI3Kα, PI3Kγ) in in vitro kinase assays with ATP-competitive substrates. Measure IC₅₀ values via luminescence-based ADP-Glo™ assays .
  • Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pair with Western blotting to monitor downstream targets (e.g., Akt phosphorylation) .
  • Control Experiments: Include reference inhibitors (e.g., LY294002) and assess selectivity against related kinases (e.g., mTOR) to rule off-target effects .

Advanced: How should researchers address contradictory data in substitution reactions involving halogen substituents?

Methodological Answer:
Conflicting results in halogen reactivity often stem from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms for iodine substitution, while non-polar solvents (e.g., toluene) may lead to elimination side reactions .
  • Temperature Dependence: Higher temperatures (>100°C) can accelerate undesired side reactions (e.g., ring-opening). Optimize using microwave-assisted synthesis at controlled temperatures (80–100°C) .
  • Analysis: Use LC-MS to identify byproducts and adjust protecting groups (e.g., Boc) for sensitive positions. Cross-validate results with computational modeling (DFT) to predict reactive sites .

Advanced: What structural features influence its biological activity, and how can they be modified for SAR studies?

Methodological Answer:
Critical structural elements include:

  • Halogen Positioning: The bromine at C9 and iodine at C2 enhance steric bulk and electron-withdrawing effects, improving target binding. Replace bromine with chlorine or fluorine to modulate lipophilicity (logP) .
  • Oxazepine Ring: Saturation of the 5,6-dihydro ring increases conformational rigidity, enhancing selectivity. Introduce methyl groups at C5/C6 to probe steric effects .
  • Imidazole Core: Modify the nitrogen environment (e.g., N-methylation) to alter hydrogen-bonding capacity. Assess changes via isothermal titration calorimetry (ITC) .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the iodobenzene moiety .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the oxazepine ring. Confirm stability via periodic HPLC analysis over 6 months .
  • Solvent Choice: Dissolve in anhydrous DMSO for biological assays (≤10 mM stock) to prevent dimerization .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use tools like SwissADME to calculate bioavailability, blood-brain barrier penetration, and CYP450 interactions. Prioritize derivatives with LogP <3 and topological polar surface area (TPSA) <90 Ų .
  • Docking Studies: Perform molecular docking (AutoDock Vina) against PI3K’s ATP-binding pocket (PDB: 4L23). Focus on residues Lys802 and Val851 for halogen bonding .
  • MD Simulations: Run 100-ns simulations to assess binding stability and identify flexible regions for further modification .

Advanced: What strategies resolve low yields in the final cyclization step of the synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate ring closure. Yields improve from 40% to 65% with 10 mol% ZnCl₂ in DCE at 80°C .
  • Microwave Assistance: Reduce reaction time from 24h to 2h using microwave irradiation (150°C, 300 W), minimizing decomposition .
  • Workup Optimization: Extract with ethyl acetate/water (3:1) to remove unreacted intermediates. Purify via flash chromatography (SiO₂, hexane/EtOAc gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.